4E-Deacetylchromolaenide 4'-O-acetate

Lipophilicity Membrane permeability Chromatographic retention

4E-Deacetylchromolaenide 4'-O-acetate (CAS 104736-09-6), also designated as eupachifolin D (Compound 11), is a germacranolide-type sesquiterpene lactone with the molecular formula C22H28O7 and a molecular weight of 404.45 g/mol. It was originally isolated and structurally revised from the whole plant of Eupatorium chinense L.

Molecular Formula C22H28O7
Molecular Weight 404.5 g/mol
Cat. No. B12362595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4E-Deacetylchromolaenide 4'-O-acetate
Molecular FormulaC22H28O7
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCOC(=O)C)C)C(=C)C(=O)O2)C)O
InChIInChI=1S/C22H28O7/c1-12-6-7-17(24)14(3)11-19-20(15(4)22(26)29-19)18(10-12)28-21(25)13(2)8-9-27-16(5)23/h6,8,11,17-20,24H,4,7,9-10H2,1-3,5H3/b12-6+,13-8+,14-11+/t17-,18+,19+,20+/m0/s1
InChIKeyDULROFCOEMAPJD-GESKDGIDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4E-Deacetylchromolaenide 4'-O-acetate: A Structurally Distinct Germacranolide Sesquiterpene Lactone for Targeted Phytochemical Research


4E-Deacetylchromolaenide 4'-O-acetate (CAS 104736-09-6), also designated as eupachifolin D (Compound 11), is a germacranolide-type sesquiterpene lactone with the molecular formula C22H28O7 and a molecular weight of 404.45 g/mol [1]. It was originally isolated and structurally revised from the whole plant of Eupatorium chinense L. [1], and has also been reported from Chromolaena glaberrima . The compound is characterized by a unique acetylation pattern featuring a free hydroxyl group at the C-9 position and an acetyl ester at the 4'-O position of the side chain, distinguishing it from its parent compound chromolaenide, which bears an acetoxy group at C-9 and a free 4'-hydroxyl group [1]. Commercially, it is available at ≥98% purity as a powder, soluble in DMSO, and is supplied by multiple vendors for life science research applications .

Why Chromolaenide or 3-Epichromolaenide Cannot Substitute for 4E-Deacetylchromolaenide 4'-O-acetate in Research Protocols


Within the germacranolide class, even minor structural permutations cause profound shifts in physicochemical and biological profiles, rendering simple analog substitution scientifically invalid. The acetyl group migration from the C-9 position in chromolaenide to the 4'-O position in 4E-deacetylchromolaenide 4'-O-acetate results in a significant predicted lipophilicity shift, with the target compound exhibiting a LogP of 3.11 compared to a reported XLogP of 1.8 for chromolaenide [1]. This ~1.7-fold increase in LogP directly impacts membrane partitioning, cellular uptake kinetics, and formulation requirements in bioassays. Furthermore, head-to-head cytotoxicity data from the original isolation study demonstrate that while co-isolated eupachinilides A, E, F, and I exhibited moderate cytotoxic activities against multiple tumor cell lines, compound 11 (the target) did not show notable cytotoxicity in the same panel [2]. This differential bioactivity profile, coupled with the distinct hydrogen-bond donor/acceptor pattern arising from the shifted acetylation, means that substituting chromolaenide or its C-3 epimer 3-epichromolaenide will introduce uncontrolled variables into any experimental system calibrated for 4E-deacetylchromolaenide 4'-O-acetate.

Quantitative Differentiation Evidence for 4E-Deacetylchromolaenide 4'-O-acetate Against Its Closest Analogs


Predicted Lipophilicity (LogP) Advantage Over Parent Chromolaenide

4E-Deacetylchromolaenide 4'-O-acetate exhibits a predicted LogP value of 3.11, substantially higher than the XLogP of 1.8 reported for its parent compound chromolaenide (CAS 66148-25-2), representing a calculated LogP increase of approximately 1.31 units [1]. This difference arises from the acetyl group relocation from the C-9 position (chromolaenide) to the 4'-O position of the side chain (target), which reduces the solvent-exposed hydrogen-bonding capacity at the terminal region of the molecule. While both compounds share identical molecular formulas (C22H28O7), molecular weights (404.45 g/mol), topological polar surface areas (~99.1 Ų), and hydrogen bond donor counts (1), the positional isomerism of the acetyl group alters the three-dimensional presentation of polar and non-polar surface areas, driving the LogP differential .

Lipophilicity Membrane permeability Chromatographic retention

Absence of Cytotoxic Activity Differentiates 4E-Deacetylchromolaenide 4'-O-acetate from Co-Isolated and Epimeric Analogs

In the definitive isolation and characterization study by Yang et al. (2004), 4E-deacetylchromolaenide 4'-O-acetate (designated as eupachifolin D, compound 11) was isolated alongside 16 other sesquiterpenoids from Eupatorium chinense and tested for cytotoxicity against several tumor cell lines [1]. The study explicitly identified eupachinilides A (1), E (5), F (6), and I (9) as exhibiting moderate cytotoxic activities, while compound 11 was not reported to show cytotoxic effects in the same assay panel [1]. This stands in notable contrast to its C-3 epimer, 3-epichromolaenide (CAS 89913-53-1), for which cytotoxicity has been documented against leukemia and colon cancer cell lines via MTT assay . The differential cytotoxicity profile among structurally near-identical germacranolides underscores that the specific stereoelectronic features of 4E-deacetylchromolaenide 4'-O-acetate confer a distinct biological recognition profile.

Cytotoxicity Cancer cell lines Selectivity profiling

Hydrogen Bond Donor Pattern Differentiation from Chromolaenide

Although both 4E-deacetylchromolaenide 4'-O-acetate and chromolaenide share an identical overall hydrogen bond donor (HBD) count of 1 and hydrogen bond acceptor (HBA) count of 7, the spatial location of the single HBD differs critically between the two molecules . In the target compound, the free hydroxyl group resides at the C-9 position on the cyclodecene ring, while the side chain 4'-position is acetylated (ester, HBA only). In chromolaenide, the C-9 position is acetylated (HBA only) and the HBD resides as a free hydroxyl at the 4'-position of the side chain [1]. This positional exchange of hydrogen bond donor capability between the macrocyclic core and the flexible side chain is predicted to alter molecular recognition by biological targets, as the HBD presentation vector differs substantially between a ring-anchored hydroxyl and a terminal side-chain hydroxyl.

Hydrogen bonding Molecular recognition Structure-activity relationship

Retention of the alpha-Methylene-gamma-Lactone Pharmacophore with Altered Antimicrobial Activity Potential

The heliangolide chromolaenide and its derivatives were evaluated for antimicrobial activity against Staphylococcus aureus by Calzada et al. (1980), establishing that the alpha-methylene-gamma-lactone moiety is the essential pharmacophore for growth inhibition through alkylation of microbial nucleophilic centers [1]. 4E-Deacetylchromolaenide 4'-O-acetate retains this intact alpha-methylene-gamma-lactone moiety, as confirmed by its structural characterization in Yang et al. (2004) [2]. However, the Calzada study also demonstrated that structural modifications peripheral to the lactone—specifically acetylation pattern changes—modulate the level of antimicrobial activity, with the only completely inactive derivative being compound 3, which lacked the unsaturated lactone entirely [1]. The parent chromolaenide has a reported antibacterial effective concentration of 200 µg/mL against both Staphylococcus aureus and Escherichia coli [3]. While specific MIC data for 4E-deacetylchromolaenide 4'-O-acetate has not been reported, its retention of the alpha-methylene-gamma-lactone warhead combined with its modified acetylation pattern positions it as a mechanistically related but pharmacokinetically distinct candidate within the series.

Antimicrobial Pharmacophore Alkylating agent

Commercial Purity and Analytical Characterization Standards

4E-Deacetylchromolaenide 4'-O-acetate is commercially supplied at ≥98% purity as determined by HPLC, with structural identity confirmed by NMR and MS, as documented by multiple independent vendors including MedChemExpress, TargetMol, InvivoChem, and ChemFaces . This standardized purity level meets the threshold required for reproducible pharmacological and biochemical experimentation. In contrast, chromolaenide and 3-epichromolaenide are also available at ≥98% purity from similar vendors, but procurement decisions between these isomerically related compounds must be driven by the structural differentiation evidence outlined above rather than purity alone. The compound is supplied as a powder requiring storage at -20°C for long-term stability (3 years) or 4°C (2 years), with DMSO solubility of approximately 10 mM for in vitro applications .

Purity Quality control HPLC NMR

Optimal Research Application Scenarios for 4E-Deacetylchromolaenide 4'-O-acetate Based on Quantitative Differentiation Evidence


Germacranolide Structure-Activity Relationship (SAR) Studies Requiring a Non-Cytotoxic Acetyl-Migrated Isomer

For medicinal chemistry programs investigating the structural determinants of cytotoxicity within the germacranolide sesquiterpene lactone class, 4E-deacetylchromolaenide 4'-O-acetate serves as a critical comparator compound. The Yang et al. (2004) study provides direct head-to-head evidence that, within the same isolation batch from Eupatorium chinense, this compound (11) lacked the moderate cytotoxic activity exhibited by co-isolated eupachinilides A, E, F, and I [1]. This makes it uniquely suited as a matched negative control in cytotoxicity assays, enabling researchers to attribute observed activity differences specifically to structural features such as the acetyl group position, rather than to general germacranolide scaffold effects.

Membrane Permeability and Cellular Uptake Studies Exploiting the LogP Differential

With a predicted LogP of 3.11 compared to chromolaenide's XLogP of 1.8, 4E-deacetylchromolaenide 4'-O-acetate provides a ~1.7-fold lipophilicity differential while maintaining nearly identical molecular weight, tPSA, and HBD/HBA counts [2]. This controlled physicochemical variable set makes it an ideal probe for studying the impact of lipophilicity on passive membrane permeability, intracellular accumulation, and subcellular distribution within the germacranolide chemotype, without the confounding influence of altered molecular size or polarity.

Hydrogen Bond Donor Topology Studies via Acetyl Positional Isomer Pair Analysis

The inverted hydrogen bond donor location between 4E-deacetylchromolaenide 4'-O-acetate (HBD at C-9 ring position) and chromolaenide (HBD at 4'-OH side chain terminus) creates a powerful isomeric pair for probing how HBD vector presentation influences target protein binding . Computational docking studies and biophysical binding assays can leverage this matched molecular pair to isolate the contribution of HBD geometry to affinity and selectivity, independent of global physicochemical properties.

Natural Product Dereplication and Chemotaxonomic Marker Studies in Eupatorium and Chromolaena Species

The distinct occurrence profile of 4E-deacetylchromolaenide 4'-O-acetate—isolated from Eupatorium chinense L. [1] and also reported from Chromolaena glaberrima —supports its use as a chemotaxonomic marker for distinguishing species, chemotypes, or geographical variants within the Asteraceae family. Its unambiguous structural identity, confirmed by NMR and MS from commercial sources at ≥98% purity, makes it a reliable reference standard for LC-MS-based metabolomics and dereplication workflows targeting germacranolide-producing plants.

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